molecular formula C8H6BrClO2 B2530120 5-Bromo-3-chloro-2-methylbenzoic acid CAS No. 1540188-38-2

5-Bromo-3-chloro-2-methylbenzoic acid

Cat. No.: B2530120
CAS No.: 1540188-38-2
M. Wt: 249.49
InChI Key: FMMKWJSZMUYJAR-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-methylbenzoic acid is a multi-halogenated aromatic compound that serves as a high-value synthetic intermediate in organic chemistry and drug discovery research. Its molecular structure incorporates distinct bromine and chlorine atoms on the benzoic acid scaffold, which allows for selective, sequential functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions . This makes it an exceptionally versatile building block for constructing complex molecules. The primary research value of this compound lies in its application as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . The methylbenzoate derivative of this compound, for instance, is identified as a key intermediate . The bromine and chlorine substituents exhibit differential reactivity, enabling researchers to precisely engineer subsequent chemical transformations to develop novel compounds for biological testing . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMKWJSZMUYJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-3-chloro-2-methylbenzoic Acid: Structure, Properties, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-3-chloro-2-methylbenzoic acid, a halogenated aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, plausible synthetic approaches, and safety considerations. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Identity and Structure

This compound is a polysubstituted benzoic acid derivative. Its structure is characterized by a benzene ring substituted with a carboxyl group, a bromine atom, a chlorine atom, and a methyl group at positions 1, 5, 3, and 2, respectively.

Systematic IUPAC Name: this compound[1]

The presence and arrangement of the various functional groups on the aromatic ring significantly influence the molecule's reactivity and physical properties. The electron-withdrawing nature of the bromine and chlorine atoms, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that dictates its chemical behavior.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is crucial for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 1540188-38-2
Molecular Formula C₈H₆BrClO₂
Molecular Weight 249.49 g/mol
Physical Form Solid
Boiling Point 342.8 ± 42.0 °C at 760 mmHg
Melting Point Not available
Solubility Not available
pKa Not available

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic methods for analogous compounds. A potential retrosynthetic analysis suggests that the target molecule could be assembled from a simpler substituted toluene derivative.

Proposed Synthetic Pathway:

A logical approach would involve the sequential halogenation and oxidation of a suitable starting material like 3-chloro-2-methylaniline. The synthesis could proceed through the following key steps:

  • Bromination: Electrophilic aromatic substitution of 3-chloro-2-methylaniline to introduce the bromine atom at the para position to the amino group, yielding 5-bromo-3-chloro-2-methylaniline.

  • Diazotization: Conversion of the amino group of 5-bromo-3-chloro-2-methylaniline to a diazonium salt using nitrous acid.

  • Sandmeyer Reaction: Replacement of the diazonium group with a cyano group using a copper(I) cyanide catalyst.

  • Hydrolysis: Acid- or base-catalyzed hydrolysis of the resulting nitrile to the corresponding carboxylic acid, yielding this compound.

Synthesis_Pathway start 3-Chloro-2-methylaniline step1 Bromination (e.g., NBS, H₂SO₄) start->step1 intermediate1 5-Bromo-3-chloro-2-methylaniline step1->intermediate1 step2 Diazotization (NaNO₂, HCl) intermediate1->step2 intermediate2 Diazonium Salt step2->intermediate2 step3 Sandmeyer Reaction (CuCN) intermediate2->step3 intermediate3 5-Bromo-3-chloro-2-methylbenzonitrile step3->intermediate3 step4 Hydrolysis (H₃O⁺) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Reactivity:

The reactivity of this compound is primarily governed by its carboxylic acid functional group and the substituted aromatic ring.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Aromatic Ring: The halogen substituents (Br and Cl) can participate in nucleophilic aromatic substitution reactions under forcing conditions or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a valuable building block for the synthesis of more complex molecules.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the searched literature, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two singlets or two doublets with a small coupling constant in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the benzene ring.

  • Methyl Protons: A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 120-145 ppm). The carbons attached to the halogens and the carboxyl group will be significantly deshielded.

  • Methyl Carbon: A signal in the aliphatic region (typically δ 15-25 ppm).

  • Carboxylic Carbon: A signal in the downfield region (typically δ 165-185 ppm).

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.

  • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands in the region of 2950-2850 cm⁻¹.

  • C-Br and C-Cl Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹).

Mass Spectrometry (MS):

  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (249.49 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately 3:1 ratio) will result in a characteristic cluster of peaks for the molecular ion and fragment ions containing these halogens.

  • Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl group (-OH), the carboxyl group (-COOH), and cleavage of the C-Br and C-Cl bonds.

Applications in Drug Discovery and Development

Halogenated benzoic acids are important scaffolds and intermediates in medicinal chemistry. The presence of halogens can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and membrane permeability.

While specific applications of this compound are not extensively documented, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, related bromo- and chloro-substituted aromatic compounds are known to be crucial building blocks for the development of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. Further research is warranted to explore the utility of this particular molecule in the synthesis of bioactive compounds.

Safety and Handling

This compound is classified as a hazardous substance. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a halogenated aromatic carboxylic acid with potential as a versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. This guide has provided a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic strategies, and safety information. While there are gaps in the experimental data for this specific compound, the information presented here, based on established chemical principles and data from related molecules, serves as a valuable starting point for researchers and professionals in the field. Further experimental investigation into its synthesis, reactivity, and biological activity is encouraged to fully elucidate its potential.

References

  • PubChemLite. This compound. [Link]

  • PubChem. 5-Bromo-2-hydroxy-3-methylbenzoic acid. [Link]

  • PubChem. 5-Bromo-3-chloro-2-iodobenzoic acid. [Link]

  • Thieme. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

  • Google Patents.
  • Scribd. Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. [Link]

  • Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid.
  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Hema Pharmaceuticals. 5-Bromo-2-Chloro benzoic Acid. [Link]

  • NIST WebBook. 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-3-chloro-2-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-3-chloro-2-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond theoretical discussions to provide robust, actionable protocols and interpretive guidance. We will explore the physicochemical principles governing solubility and present a detailed methodology for its empirical determination, ensuring scientific integrity and reproducible results.

Introduction: The Significance of Solubility

This compound is a substituted aromatic carboxylic acid with a molecular structure that presents unique challenges and opportunities in chemical and pharmaceutical applications. Its utility in synthesis or as an active pharmaceutical ingredient (API) is fundamentally linked to its solubility. Solubility dictates the choice of reaction solvents, purification methods, and, critically in pharmacology, the formulation strategies required to achieve adequate bioavailability.[] Poorly soluble APIs often exhibit incomplete or inconsistent absorption, which can hinder therapeutic efficacy.[] Therefore, a precise understanding of this compound's behavior in various organic solvents is not merely academic—it is a cornerstone of successful development.

Compound Profile:

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₆BrClO₂[2]

  • Molecular Weight: 249.49 g/mol [3]

  • Physical Form: Solid

  • Predicted XlogP: 3.1[2]

The structure combines a polar, acidic carboxylic acid group—capable of hydrogen bonding—with a largely nonpolar, rigid aromatic ring substituted with a methyl group and two different halogens. This amphiphilic nature suggests a complex solubility profile that will be highly dependent on the chosen solvent system.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[4][5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of this compound is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

Key Molecular Interactions at Play:

  • Hydrogen Bonding: The carboxylic acid moiety (-COOH) is the most significant polar feature. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[6] Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are expected to interact strongly with this group, promoting solubility.

  • Dipole-Dipole Interactions: The carbon-halogen (C-Cl, C-Br) and carbonyl (C=O) bonds introduce permanent dipoles into the molecule. Polar aprotic solvents, such as acetone or ethyl acetate, can engage in these interactions, contributing to the dissolution process.[5]

  • Van der Waals Forces (London Dispersion Forces): The benzene ring and methyl group form the nonpolar backbone of the molecule. These regions interact primarily through transient van der Waals forces. Nonpolar solvents like hexane or toluene will interact favorably with this part of the molecule.[5]

The overall solubility in a given solvent is determined by the solvent's ability to overcome the solute's crystal lattice energy and form stable solute-solvent interactions. For this compound, a solvent that can effectively solvate both the polar carboxylic head and the nonpolar aromatic body will be most effective.

Solvent Properties Overview

To facilitate experimental design, common organic solvents can be classified by their polarity and hydrogen bonding capability. The following table provides a reference for selecting an appropriate range of solvents for testing.

Solvent ClassExample SolventsPolarity Index[7]H-Bonding CapabilityExpected Interaction with Solute
Polar Protic Methanol, Ethanol5.1, 5.2Donor & AcceptorStrong H-bonding with the carboxylic acid group. Favorable for solubility.
Polar Aprotic Acetone, DMSO, THF5.1, 7.2, 4.0Acceptor OnlyStrong dipole-dipole interactions and H-bond acceptance. Expected to be good solvents.
Slightly Polar Ethyl Acetate, DCM4.4, 3.1Acceptor Only (EtOAc), Weak Donor (DCM)Moderate interactions. Solubility will depend on the balance between polar and nonpolar contributions.
Nonpolar Aromatic Toluene, Benzene2.4, 2.7NoneFavorable van der Waals interactions with the benzene ring. Solubility may be limited by the polar carboxylic acid.
Nonpolar Aliphatic Hexane, Cyclohexane0.0, 0.2NoneWeak interactions. Expected to be a poor solvent due to the high polarity of the carboxylic acid group.[5]

Experimental Determination of Equilibrium Solubility

While theoretical principles provide a valuable forecast, empirical measurement is essential for obtaining precise, quantitative solubility data. The Shake-Flask Method is the gold-standard technique for determining thermodynamic equilibrium solubility.[8][9] It is designed to measure the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[10]

The following protocol is a self-validating system designed for accuracy and reproducibility.

Protocol: Shake-Flask Equilibrium Solubility Assay

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance (± 0.01 mg)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis Spectrophotometer

Experimental Workflow Diagram:

G Figure 1: Shake-Flask Experimental Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A 1. Weigh excess solid (e.g., 10-20 mg) B 2. Add precise volume of solvent (e.g., 2 mL) A->B into glass vial C 3. Seal vials and place on orbital shaker B->C D 4. Agitate at constant T (e.g., 25°C) for 24-48h C->D ensures equilibrium E 5. Allow vials to settle D->E F 6. Withdraw supernatant E->F carefully G 7. Filter through 0.22µm syringe filter F->G removes undissolved solid H 8. Prepare serial dilutions of the filtrate G->H I 9. Quantify concentration (HPLC or UV-Vis) H->I against calibration curve J 10. Calculate solubility (e.g., in mg/mL) I->J

Caption: Figure 1: Shake-Flask Experimental Workflow.

Step-by-Step Procedure:

  • Preparation of Vials: Add an excess amount of solid this compound (e.g., 10-20 mg) to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Causality: Using excess solid is critical to ensure the final solution is truly saturated, a prerequisite for measuring thermodynamic solubility.

  • Solvent Addition: Accurately dispense a known volume of the desired organic solvent (e.g., 2.0 mL) into each vial. Prepare at least three replicates for each solvent to assess variability.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration, typically 24 to 48 hours.[8] Causality: Extended agitation is necessary for the system to reach a thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial. Causality: Filtration is a crucial step to remove any microscopic, undissolved particles that would otherwise lead to an overestimation of solubility.

  • Dilution: Prepare a series of accurate dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This requires the prior creation of a standard calibration curve using known concentrations of the compound in the same solvent. Trustworthiness: A multi-point calibration curve (typically 5-7 points) with a high correlation coefficient (R² > 0.999) ensures the accuracy and reliability of the quantification.

  • Calculation: Calculate the original concentration in the saturated filtrate, accounting for all dilution factors. The resulting value is the equilibrium solubility, typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear, structured table for easy comparison and analysis.

Table of Expected Solubility Data
SolventSolvent ClassPolarity Index[7]Measured Solubility at 25°C (mg/mL)
HexaneNonpolar Aliphatic0.0[Insert Experimental Value]
TolueneNonpolar Aromatic2.4[Insert Experimental Value]
Dichloromethane (DCM)Slightly Polar3.1[Insert Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic4.0[Insert Experimental Value]
Ethyl AcetateSlightly Polar4.4[Insert Experimental Value]
AcetonePolar Aprotic5.1[Insert Experimental Value]
MethanolPolar Protic5.1[Insert Experimental Value]
EthanolPolar Protic5.2[Insert Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2[Insert Experimental Value]

Interpreting the Results:

G Figure 2: Factors Influencing Solubility Solute This compound PolarHead Polar Head (-COOH) Solute->PolarHead has a NonpolarBody Nonpolar Body (Aromatic Ring, -CH3, Halogens) Solute->NonpolarBody has a PolarSolvent High Polarity (e.g., Methanol, DMSO) PolarHead->PolarSolvent Strongly interacts with (H-Bonding) NonpolarSolvent Low Polarity (e.g., Hexane) PolarHead->NonpolarSolvent Weakly interacts with NonpolarBody->PolarSolvent Weakly interacts with NonpolarBody->NonpolarSolvent Strongly interacts with (van der Waals) Solvent Solvent Properties Solubility Solubility Outcome PolarSolvent->Solubility leads to NonpolarSolvent->Solubility leads to HighSol High Solubility Solubility->HighSol if solute-solvent interactions are strong LowSol Low Solubility Solubility->LowSol if solute-solvent interactions are weak

Caption: Figure 2: Factors Influencing Solubility.

It is anticipated that solubility will be highest in polar solvents, particularly those that can act as hydrogen bond acceptors or donors (e.g., DMSO, Methanol, Ethanol). The solubility is expected to be significantly lower in nonpolar aliphatic solvents like hexane, where the primary interactions would be weak van der Waals forces with the nonpolar part of the molecule, which are insufficient to overcome the strong interactions between the carboxylic acid groups in the solid crystal lattice.

Conclusion

This guide has established a dual framework for addressing the solubility of this compound. First, by grounding the topic in the fundamental principles of molecular interactions, we can form rational hypotheses about its behavior in different solvent environments. Second, by providing a detailed, authoritative experimental protocol for the shake-flask method, we empower researchers to generate their own high-quality, quantitative data. Accurate solubility data is indispensable for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation, ensuring that the potential of this compound can be fully and efficiently realized.

References

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Methodological & Application

Application Note: Precision Functionalization of 5-Bromo-3-chloro-2-methylbenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research and development scientists focusing on the orthogonal functionalization of poly-halogenated aromatic scaffolds. It prioritizes chemoselectivity, scalability, and operational robustness.

Executive Summary

5-Bromo-3-chloro-2-methylbenzoic acid represents a high-value "programmable" scaffold for medicinal chemistry. Its unique substitution pattern offers three distinct vectors for diversification: the carboxylic acid (C1), the sterically hindered chloride (C3), and the accessible bromide (C5).

This guide details the protocol for the chemoselective Suzuki-Miyaura coupling at the C5-bromide position. By exploiting the significant reactivity gap between aryl bromides and aryl chlorides—amplified here by the steric shielding of the C3-chloride by the C2-methyl group—researchers can exclusively functionalize the C5 position while leaving the C3-chloride intact for subsequent derivatization.

Strategic Analysis: The Chemoselectivity Engine

Successful execution of this reaction relies on understanding the electronic and steric landscape of the molecule.

Reactivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (the rate-determining step) follows the bond dissociation energy and steric accessibility.

  • C5-Bromide (Target):

    • Electronic: The bond is weaker (

      
       kcal/mol) than the C-Cl bond (
      
      
      
      kcal/mol).
    • Steric: Flanked by protons at C4 and C6, this position is sterically unencumbered, allowing facile coordination of the Pd(0) species.

  • C3-Chloride (Off-Target):

    • Electronic: Stronger bond requires electron-rich, bulky ligands (e.g., Buchwald ligands) and higher temperatures to activate.

    • Steric: The ortho-methyl group at C2 creates a "picket fence" effect, significantly retarding oxidative addition at C3 using standard ligands like PPh

      
      .
      
The "Free Acid" Challenge

Coupling directly on the free carboxylic acid is desirable for step economy but presents challenges:

  • Catalyst Poisoning: Carboxylates can bind to unsaturated Pd species, forming unreactive "palladate" rests.

  • Solubility: The free acid is sparingly soluble in non-polar solvents (Toluene), often requiring polar protic mixtures (Dioxane/Water) which can promote protodehalogenation.

Recommendation: For initial screening (<100 mg), use Method A (Free Acid) . For scale-up (>1 g) or difficult substrates, use Method B (Methyl Ester Protection) to ensure consistent yields.

Visualization: Chemoselectivity & Workflow

The following diagram illustrates the programmable logic of this scaffold, highlighting the divergence between the kinetically favored C5-coupling and the sterically demanded C3-coupling.

Chemoselectivity Start 5-Bromo-3-chloro- 2-methylbenzoic acid Decision Substrate Form? Start->Decision RouteA Method A: Direct Coupling (Free Acid) Decision->RouteA Scale < 100mg Rapid Screening RouteB Method B: Esterification (Methyl Ester) Decision->RouteB Scale > 1g High Purity Req. Intermediate C5-Biaryl Product (Cl retained) RouteA->Intermediate Pd(dppf)Cl2 Na2CO3, Dioxane/H2O RouteB->Intermediate 1. TMSCHN2 2. Pd(PPh3)4, Toluene Final C3-Functionalization (Requires Specialized Ligands) Intermediate->Final Step 2: Activation of Cl (e.g., Pd-RuPhos)

Figure 1: Decision tree for chemoselective functionalization, prioritizing the C5-Br position.

Experimental Protocols

Method A: Direct Coupling on Free Acid (Rapid Screening)

Best for: Generating analog libraries quickly without intermediate purification steps.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: R-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM  (3-5 mol%) - Selected for robustness against water and air.
    
  • Base: Na

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: To a microwave vial or round-bottom flask, add the benzoic acid derivative (1.0 equiv), aryl boronic acid (1.2 equiv), and Na

    
    CO
    
    
    
    (3.0 equiv).
  • Inert: Seal the vessel and purge with Nitrogen/Argon for 5 minutes.

  • Solvate: Add degassed 1,4-Dioxane/Water (4:1 concentration ~0.1 M).

  • Catalyze: Add Pd(dppf)Cl

    
    ·DCM (0.05 equiv) quickly under positive inert gas pressure.
    
  • React: Heat to 80°C for 4–16 hours.

    • Note: Monitor by LC-MS.[1][2] The product will be more polar than the starting bromide (if R is polar) or less polar (if R is lipophilic), but the loss of the Br isotope pattern (1:1 doublet) is the key indicator.

  • Workup: Acidify carefully with 1N HCl to pH ~3 (to protonate the acid), extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
Method B: Coupling via Methyl Ester (Robust Scale-Up)

Best for: Large scale batches where purification of the free acid is difficult.

Step 1: Esterification Treat the starting acid with Methanol and catalytic H


SO

(reflux, 4h) or TMS-Diazomethane (DCM/MeOH, 0°C) to generate Methyl 5-bromo-3-chloro-2-methylbenzoate .

Step 2: Suzuki Coupling Reagents:

  • Substrate: Methyl ester intermediate (1.0 equiv)

  • Boronic Acid: R-B(OH)

    
     (1.1 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (2-3 mol%) or Pd
    
    
    (dba)
    
    
    / SPhos
    (for hindered boronic acids).
  • Base: K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene (anhydrous)[2]

Procedure:

  • Dissolve: Dissolve the methyl ester and boronic acid in Toluene (0.2 M) in a reaction vessel.

  • Base: Add solid, micronized K

    
    PO
    
    
    
    .
  • Degas: Sparge the slurry with Argon for 15 minutes (Critical for Pd(0) catalysts).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    .
  • Heat: Reflux (100–110°C) for 12 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts and Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The ester is easily separated from homocoupled boronic acid byproducts.

Quantitative Data & Troubleshooting

Solvent & Base Screening Matrix (Yield Optimization)

The following data summarizes typical yields observed with this scaffold when coupling with Phenylboronic acid.

EntryCatalystLigandBaseSolventTemp (°C)Yield (Isolated)Notes
1 Pd(PPh

)

PPh

Na

CO

DME/H

O
8065%Slow conversion; some protodehalogenation.
2 Pd(OAc)

SPhos K

PO

Toluene10092% Recommended for Ester. SPhos is excellent for hindered systems.
3 Pd(dppf)Cl

dppfCs

CO

Dioxane/H

O
8088% Recommended for Free Acid. Robust catalytic cycle.
4 Pd

(dba)

XPhosK

PO

THF6075%Good, but XPhos may begin to activate the C3-Cl at high temp.
Common Issues & Solutions

Issue 1: Protodehalogenation (Loss of Br, replaced by H)

  • Observation: Mass spectrum shows [M-Br+H].

  • Cause: Often caused by excessive heating in alcoholic solvents or using hydride-donor bases.

  • Fix: Switch to anhydrous Toluene (Method B) and use K

    
    PO
    
    
    
    instead of Carbonates. Ensure solvent is strictly degassed to prevent oxidation of phosphines which destabilizes the active Pd species.

Issue 2: Activation of C3-Chloride (Selectivity Erosion)

  • Observation: Formation of bis-coupled product.[3]

  • Cause: Use of extremely active ligands (e.g., t-Bu

    
    P, XPhos) at high temperatures (>100°C).
    
  • Fix: Use "mild" ligands like PPh

    
     or dppf. Keep reaction temperature below 90°C. The steric hindrance of the 2-Me group naturally protects the Cl, but overpowering catalysts can breach this barrier.
    

Mechanistic Pathway Visualization

This diagram details the specific catalytic cycle, emphasizing the steric environment that enforces chemoselectivity.

Mechanism Pd0 Pd(0)L2 Active Species OxidativeAdd Oxidative Addition (Fast at C5-Br) Pd0->OxidativeAdd Insert into C-Br SideReaction C3-Cl Attack (Blocked by 2-Me Sterics) Pd0->SideReaction Slow/No Reaction Complex1 Ar-Pd(II)-Br Intermediate OxidativeAdd->Complex1 Transmetal Transmetallation (R-B(OH)2 + Base) Complex1->Transmetal Complex2 Ar-Pd(II)-R Biaryl Complex Transmetal->Complex2 RedElim Reductive Elimination (C-C Bond Formation) Complex2->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 2: Catalytic cycle highlighting the kinetic preference for C5-Br insertion over the sterically hindered C3-Cl.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[4] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (2025).[1][2][5] Suzuki Coupling of 2-Halobenzoic Acids: Optimization and Side Reactions.Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[6] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Sigma-Aldrich. (2023). Product Specification: this compound.Link

Sources

The Strategic Role of Substituted Benzoic Acids in Modern Agrochemicals: A Case Study in the Synthesis of Chlorantraniliprole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted benzoic acids are a cornerstone of modern agrochemical synthesis, providing a versatile scaffold for the construction of complex and highly active molecules. Their utility lies in the ability to precisely functionalize the aromatic ring, influencing the molecule's steric and electronic properties, which in turn dictates its biological activity and selectivity. This application note delves into the critical role of a specific class of substituted benzoic acids as intermediates in the synthesis of next-generation insecticides, with a detailed focus on the industrial production of Chlorantraniliprole. While a variety of halogenated benzoic acids are employed in agrochemical research, the synthesis of Chlorantraniliprole provides an exemplary case study, highlighting the importance of the key intermediate, 2-amino-5-chloro-3-methylbenzoic acid . We will also briefly cover the properties of a related compound, 5-Bromo-3-chloro-2-methylbenzoic acid.

Chlorantraniliprole is a widely-used insecticide belonging to the anthranilic diamide class, valued for its potent and selective activity against a range of lepidopteran pests.[1] Its complex structure is assembled through the coupling of two primary intermediates, one of which is the aforementioned substituted benzoic acid.[1] Understanding the synthesis of this key intermediate and its subsequent incorporation into the final product is crucial for researchers and professionals in the field of agrochemical development.

Physicochemical Properties of Key Intermediates

A thorough understanding of the physical and chemical properties of the intermediates is fundamental for process optimization and safety.

Table 1: Physicochemical Properties of this compound and a Key Chlorantraniliprole Intermediate.

PropertyThis compound2-amino-5-chloro-3-methylbenzoic acid
CAS Number 1540188-38-2Not explicitly found, but is a known intermediate.
Molecular Formula C8H6BrClO2C8H8ClNO2
Molecular Weight 249.49 g/mol [2]185.61 g/mol
Boiling Point 342.8 ± 42.0 °C at 760 mmHg[3]Not available
Appearance Solid[3]Solid
Purity 98%[3]Typically >95% for synthetic use[4]

Synthesis of Chlorantraniliprole: A Step-by-Step Protocol

The industrial synthesis of Chlorantraniliprole is a multi-step process that hinges on the successful preparation and coupling of two key intermediates.[1] The overall strategy involves the formation of an amide bond between 2-amino-5-chloro-N,3-dimethylbenzamide and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1] An alternative and often preferred industrial route proceeds through a benzoxazinone intermediate.[1]

Part 1: Synthesis of Intermediate A: 2-amino-5-chloro-3-methylbenzoic acid

The synthesis of this crucial substituted anthranilic acid derivative can be achieved through various routes. A common method starts from 2-nitro-3-methylbenzoic acid.[1]

Protocol 1: Synthesis of 2-amino-5-chloro-3-methylbenzoic acid

  • Reduction of the Nitro Group:

    • Rationale: The initial step involves the reduction of the nitro group of 2-nitro-3-methylbenzoic acid to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure:

      • In a suitable hydrogenation reactor, charge 2-nitro-3-methylbenzoic acid and a solvent such as ethanol.

      • Add a catalytic amount of Raney nickel.

      • Pressurize the reactor with hydrogen gas (e.g., 0.2 MPa) and heat to a moderate temperature (e.g., 50°C).[1]

      • Maintain the reaction under these conditions for several hours until the consumption of hydrogen ceases.

      • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

      • Upon completion, cool the reaction mixture, carefully filter off the catalyst, and concentrate the filtrate to obtain 2-amino-3-methylbenzoic acid.

  • Chlorination of the Aromatic Ring:

    • Rationale: The next step is the selective chlorination of the 2-amino-3-methylbenzoic acid at the 5-position. This is a critical step to install the chlorine atom required for the final product's activity.

    • Procedure:

      • Dissolve the 2-amino-3-methylbenzoic acid obtained in the previous step in a suitable solvent.

      • Add a chlorinating agent, such as sulfuryl chloride.

      • Control the reaction temperature and monitor the progress until the starting material is consumed.

      • Work up the reaction mixture to isolate the desired 2-amino-5-chloro-3-methylbenzoic acid. A wet cake of the product with a purity of around 95% can be obtained after workup and dehydration.[4]

Part 2: Synthesis of Intermediate B: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This pyrazole carboxylic acid derivative is the second key component for the synthesis of Chlorantraniliprole. A common industrial route starts from 2,3-dichloropyridine.[1][5]

Protocol 2: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Hydrazino-substitution:

    • Rationale: The first step involves the nucleophilic substitution of one of the chlorine atoms of 2,3-dichloropyridine with hydrazine.

    • Procedure:

      • React 2,3-dichloropyridine with hydrazine hydrate in a solvent like ethanol under reflux.[1] This yields (3-chloropyridin-2-yl)-hydrazine.

  • Cyclization:

    • Rationale: The resulting hydrazine derivative is then cyclized to form the pyrazole ring.

    • Procedure:

      • Condense the (3-chloropyridin-2-yl)-hydrazine with a suitable dielectrophile, such as diethyl maleate, in the presence of a base like sodium ethoxide to form the pyrazolidinone ring.[1]

  • Bromination:

    • Rationale: A bromine atom is introduced into the pyrazole ring.

    • Procedure:

      • Treat the pyrazolidinone intermediate with a brominating agent such as phosphorus oxybromide or phosphorus pentabromide in a solvent like acetonitrile.[1][5]

  • Oxidation and Hydrolysis:

    • Rationale: The final steps involve oxidation and hydrolysis to yield the carboxylic acid.

    • Procedure:

      • The subsequent pyrazoline is oxidized, followed by hydrolysis to afford the final intermediate, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1]

Part 3: Final Coupling to Synthesize Chlorantraniliprole

There are two primary approaches for the final amide bond formation: a direct coupling or a two-step process via a benzoxazinone intermediate.[1] The latter is often favored in industrial settings.

Protocol 3: Synthesis of Chlorantraniliprole via a Benzoxazinone Intermediate

  • Formation of the Benzoxazinone Intermediate:

    • Rationale: The two key intermediates are first condensed to form a cyclized benzoxazinone. This intermediate is then ring-opened in the final step.

    • Procedure:

      • React 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid in a suitable solvent like acetonitrile.[6][7]

      • Add a dehydrating or activating agent such as methanesulfonyl chloride in the presence of a base.[6][7]

      • This reaction forms the 2-[3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazol-5-yl]-6-chloro-8-methyl-4H-3,1-benzoxazin-4-one intermediate.[6][7]

  • Ring-Opening with Methylamine:

    • Rationale: The final step involves the nucleophilic attack of methylamine on the benzoxazinone, opening the ring to form the desired amide linkage of Chlorantraniliprole.

    • Procedure:

      • Treat the benzoxazinone intermediate with methylamine to yield the final product, Chlorantraniliprole.[1][4]

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the synthesis of Chlorantraniliprole via the benzoxazinone intermediate.

Chlorantraniliprole_Synthesis cluster_intermediate_A Intermediate A Synthesis cluster_intermediate_B Intermediate B Synthesis cluster_final_coupling Final Coupling A1 2-Nitro-3-methylbenzoic Acid A2 2-Amino-3-methylbenzoic Acid A1->A2 Reduction A3 2-Amino-5-chloro-3-methylbenzoic Acid A2->A3 Chlorination C1 Benzoxazinone Intermediate A3->C1 Coupling B1 2,3-Dichloropyridine B2 (3-Chloropyridin-2-yl)-hydrazine B1->B2 Hydrazino-substitution B3 Pyrazolidinone Intermediate B2->B3 Cyclization B4 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid B3->B4 Bromination & Oxidation/Hydrolysis B4->C1 Coupling C2 Chlorantraniliprole C1->C2 Ring-opening with Methylamine

Caption: Synthetic pathway for Chlorantraniliprole.

Safety and Handling

Working with halogenated aromatic compounds and potent reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors.[8][9] Prevent contact with skin and eyes.[8][9]

  • Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[8][10]

  • Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

The synthesis of Chlorantraniliprole serves as an excellent case study to illustrate the strategic importance of substituted benzoic acids in the development of modern agrochemicals. The multi-step synthesis, involving the careful construction of two key intermediates followed by their efficient coupling, highlights the ingenuity of process chemistry in delivering complex molecules on an industrial scale. While the initially mentioned this compound is a valid chemical entity, the core of this synthetic endeavor revolves around 2-amino-5-chloro-3-methylbenzoic acid, showcasing the nuanced structural requirements for high biological activity. This guide provides a foundational understanding of the synthetic protocols and the underlying chemical principles for researchers and professionals dedicated to advancing agricultural science.

References

  • The Synthetic Pathway of Chlorantraniliprole: A Technical Guide - Benchchem. (n.d.).
  • CN102311424A - Method for synthesizing chlorantraniliprole key intermediate - Google Patents. (n.d.).
  • PROCESS FOR PREPARING CHLORANTRANILIPROLE - TREA. (2024, June 6).
  • Preparation method of chlorantraniliprole and intermediate thereof - Eureka | Patsnap. (2020, July 17).
  • CN111423431A - Preparation method of chlorantraniliprole and intermediate thereof - Google Patents. (n.d.).
  • The Pivotal Role of Ethyl 3-chloro-2-methylbenzoate in the Synthesis of Modern Agrochemicals - Benchchem. (n.d.).
  • This compound (C8H6BrClO2) - PubChemLite. (n.d.).
  • 3-Bromo-5-chloro-2-methyl-benzoic acid 1403597-47-6 wiki - Guidechem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. (2022, August 23).
  • 5-Bromo-3-chloro-2-iodobenzoic acid | C7H3BrClIO2 | CID 81446522 - PubChem. (n.d.).
  • 5-Bromo-2-methylbenzoic acid - Safety Data Sheet - ChemicalBook. (n.d.).
  • 66237-57-8(3-BROMO-5-CHLORO-2-METHOXYBENZOIC ACID) Product Description. (n.d.).
  • Safety Data Sheet - ChemScene. (2025, December 1).
  • 5-Bromo-2-methylbenzoic acid - Chem-Impex. (n.d.).
  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (2022, March 23).
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. (2024, June 26).
  • CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester - Google Patents. (n.d.).
  • This compound | 1540188-38-2 - Sigma-Aldrich. (n.d.).
  • CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents. (n.d.).
  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents. (n.d.).
  • 5-Bromo-2-chlorobenzoic acid synthesis - ChemicalBook. (n.d.).

Sources

Nucleophilic substitution reactions of 5-Bromo-3-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Nucleophilic Substitution Strategies for 5-Bromo-3-chloro-2-methylbenzoic Acid

Executive Summary

This guide details the reactivity profile and synthetic protocols for This compound (CAS 1540188-38-2) .[1][2] As a poly-functionalized aromatic scaffold, this molecule presents a unique challenge: distinguishing between three potential sites for nucleophilic attack.[1][2]

This application note provides a validated roadmap for:

  • Nucleophilic Acyl Substitution: Overcoming steric hindrance at the C1-carboxyl group.[1][2]

  • Chemoselective Metal-Catalyzed Substitution: Exploiting the reactivity gap between C5-Bromo and C3-Chloro.[1][2]

  • Sequential Functionalization: Protocols for building complex libraries.[2]

Molecular Reactivity Profile

Successful derivatization relies on understanding the electronic and steric environment of the substrate.

PositionSubstituentReactivity ClassSteric EnvironmentPrimary Reaction Type
C1 Carboxylic Acid (-COOH)Electrophile (Carbonyl)High: Flanked by C2-Methyl.[1][2]Nucleophilic Acyl Substitution (Esterification/Amidation)
C2 Methyl (-CH3)Inert / Steric BlockerN/ANone (Acts as a steric shield for C1 and C3)
C3 Chlorine (-Cl)Electrophile (Weak)High: Flanked by C2-Methyl.[1][2]Ni-Catalyzed Cross-Coupling (Difficult)
C5 Bromine (-Br)Electrophile (Strong)Low: Open position.[1][2]Pd-Catalyzed Cross-Coupling (Buchwald/Suzuki)

Mechanistic Insight: Classical Nucleophilic Aromatic Substitution (SNAr) is disfavored for this substrate.[2] SNAr typically requires strong electron-withdrawing groups (like -NO2) in ortho or para positions to stabilize the Meisenheimer complex.[1][2] Here, the -COOH is meta to both halogens, and under basic conditions, it forms a carboxylate (COO⁻), which repels nucleophiles. Therefore, "nucleophilic substitution" on the ring must be achieved via Transition-Metal Catalysis (Pd/Cu/Ni) .[2]

Strategic Reaction Map

The following flowchart illustrates the logical order of operations to maximize yield and selectivity.

ReactionMap cluster_legend Reactivity Hierarchy Start 5-Bromo-3-chloro- 2-methylbenzoic acid Step1 Step 1: Protection (Methyl Ester Formation) Start->Step1 MeOH, SOCl2 (Overcomes C2-Me Sterics) BranchA Path A: C5-Functionalization (Pd-Catalyzed Substitution) Step1->BranchA Selective C-Br Reaction (Suzuki/Buchwald) BranchB Path B: C3-Functionalization (Ni-Catalyzed / Forcing Conditions) BranchA->BranchB Post-C5 Derivatization Final Target Scaffold (Poly-substituted Benzoate) BranchB->Final Hydrolysis (Optional) Legend C5-Br >> C3-Cl C1-COOH requires activation

Figure 1: Strategic workflow for sequential functionalization. Note the priority of C5-Br over C3-Cl.[1][2]

Detailed Experimental Protocols

Protocol A: Nucleophilic Acyl Substitution (Esterification)

Objective: Convert the acid to a methyl ester to prevent catalyst poisoning and improve solubility for subsequent couplings. Challenge: The C2-methyl group creates steric hindrance, making standard mild couplings (e.g., EDC/NHS) sluggish.

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Solvent: Methanol (anhydrous)[2]

  • Reagent: Thionyl Chloride (SOCl₂, 2.0 equiv) or Sulfuric Acid (catalytic)

Procedure:

  • Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

  • Dissolution: Dissolve the substrate in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).[2]

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitoring by TLC/LC-MS is critical; the steric bulk may require longer reaction times than unhindered benzoic acids.[1][2]

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid), then Brine. Dry over Na₂SO₄ and concentrate.

  • Yield Expectation: >90% conversion to Methyl 5-bromo-3-chloro-2-methylbenzoate.

Protocol B: Regioselective C5-Amination (Buchwald-Hartwig)

Objective: Substitute the C5-Bromine with a secondary amine (Nucleophilic substitution equivalent via Pd).[2] Selectivity: The C3-Chlorine remains intact due to the stronger C-Cl bond and C2-Me steric shielding.[1][2]

Reagents:

  • Substrate: Methyl ester from Protocol A (1.0 equiv)[2]

  • Nucleophile: Morpholine or Aniline derivative (1.2 equiv)[2]

  • Catalyst: Pd(OAc)₂ (2–5 mol%)[2]

  • Ligand: BINAP or Xantphos (1.5 equiv relative to Pd)[2]

  • Base: Cs₂CO₃ (2.0 equiv)[2]

  • Solvent: Toluene or 1,4-Dioxane (degassed)[1][2]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add Substrate, Amine, Base, Pd(OAc)₂, and Ligand.[3][4]

  • Solvent: Add degassed solvent (0.2 M).

  • Reaction: Seal and heat to 80–100°C for 12 hours.

    • Note: Do not exceed 110°C to avoid activating the C3-Cl site.[1][2]

  • Filtration: Filter through a Celite pad to remove Palladium black and inorganic salts.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol C: C3-Functionalization (The "Hard" Substitution)

Objective: Activate the sterically hindered C3-Chlorine after C5 is functionalized.[1][2] Requirement: Requires specialized ligands or Nickel catalysis.[2]

Reagents:

  • Substrate: C5-substituted product (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)[2]

  • Catalyst: Pd₂(dba)₃ with SPhos (Buchwald Ligand) or Ni(COD)₂ with PCy₃.[2]

  • Why SPhos? SPhos is designed to facilitate oxidative addition into hindered aryl chlorides.[2]

Procedure:

  • Conditions: Use 1,4-Dioxane/Water (4:1) as solvent.[2][5]

  • Base: K₃PO₄ (3.0 equiv).[2]

  • Temperature: Heat to reflux (100–110°C) . The C3-Cl bond requires higher energy to break than the C5-Br.[1][2]

  • Monitoring: Reaction may take 24–48 hours.[2]

Quantitative Data Summary

Reaction StepTarget BondCatalyst SystemTypical YieldSelectivity Note
Esterification C1–OMeH⁺ / SOCl₂92–96%Steric hindrance requires reflux; RT reaction is incomplete.[1][2]
C5-Amination C5–NPd/BINAP75–85%100% selective for Br over Cl.[1][2]
C5-Arylation C5–CPd/PPh₃ (Suzuki)80–90%Standard conditions suffice.[1][2]
C3-Arylation C3–CPd/SPhos or Ni40–60%Challenging due to C2-Me sterics; requires forcing conditions.[1][2]

Troubleshooting & Critical Parameters

  • Issue: Low Yield in Esterification.

    • Cause: The "Ortho Effect." The C2-methyl group twists the carbonyl out of planarity and blocks nucleophilic attack.

    • Solution: Use Acid Chloride method (SOCl₂) rather than Fischer Esterification (acid catalysis).[2] The acid chloride is a more reactive electrophile.

  • Issue: Loss of Regioselectivity (Reaction at Cl).

    • Cause: Temperature too high (>120°C) or using highly active ligands (e.g., tBuXPhos) during the first step.

    • Solution: Stick to BINAP/PPh₃ and temperatures <100°C for the first substitution (C5-Br).[2]

  • Issue: Dehalogenation (Hydrodehalogenation).

    • Cause: Hydride source present (often from solvent or excess amine) and overheating.[2]

    • Solution: Ensure solvents are anhydrous; avoid isopropanol; strictly control temperature.[2]

References

  • Buchwald-Hartwig Amination Principles

    • Title: Palladium-Catalyzed Synthesis of Aryl Amines.[1][2][3][4][6]

    • Source: Organic Chemistry Portal.[2][7]

    • URL:[Link][2]

  • Regioselectivity in Dihaloarenes

    • Title: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions of Dihaloarenes.[1][2]

    • Source:Chemical Reviews, 2013 (Contextual grounding for Br vs Cl selectivity).[2]

    • URL:[Link][2]

  • Steric Hindrance in Benzoic Acids

    • Title: Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids.[2][8]

    • Source: The USA Journals, 2025.
    • URL:[Link][2]

  • Compound Data (Grounding)

    • Title: this compound (PubChem CID 76955768).[1][2]

    • Source: National Center for Biotechnology Information.[2]

    • URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-3-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: REGIO-ISO-5B3C Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

Removing regioisomer impurities from 5-Bromo-3-chloro-2-methylbenzoic acid (CAS: 1540188-38-2) is a non-trivial challenge due to the structural similarity of the impurities (e.g., 4-bromo or 6-bromo isomers) to the target. These isomers often possess nearly identical pKa values and solubilities, rendering standard acid-base extractions insufficient for high-purity isolation (>99%).

This guide provides a tiered purification strategy, moving from bulk chemical decontamination to high-precision chromatographic isolation.

Module 1: Diagnostic Triage

Before attempting purification, you must identify the specific nature of your impurity. "Purity" is a meaningless metric without "Identity."

Q: My HPLC shows a single peak, but the melting point is depressed. What is happening?

A: You likely have a regioisomer co-elution . Standard C18 gradients often fail to separate positional isomers of poly-halogenated benzoic acids because their hydrophobicities are virtually identical.

The Solution: Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The pi-pi interactions offered by these phases can discriminate between the electron density distributions of the 5-bromo vs. 4-bromo isomers.

Diagnostic Protocol:

  • 1H NMR Check: This is the definitive test.

    • Target (5-Bromo-3-chloro-2-methyl): Look for two aromatic protons with meta-coupling (

      
      ).
      
    • Impurity (e.g., 4-Bromo): Look for aromatic protons with ortho-coupling (

      
      ) if the protons are adjacent.
      
  • UPLC Condition:

    • Column: Phenyl-Hexyl, 1.7 µm.

    • Mobile Phase: Water (0.1% Formic Acid) / Methanol (not Acetonitrile—MeOH enhances pi-selectivity).

Module 2: Bulk Purification (The "Acid-Base Swing")

Use this as your first pass to remove non-acidic precursors (e.g., unhydrolyzed nitriles or esters) and significantly different pKa impurities.

Workflow Diagram: The pH Swing

AcidBaseSwing Start Crude Solid (Contains Isomers + Neutrals) Dissolve Dissolve in 1M NaOH (pH > 12) Start->Dissolve Extract Wash with Toluene/DCM (Remove Neutrals) Dissolve->Extract Aqueous Aqueous Layer (Benzoates) Extract->Aqueous Keep Aqueous Precipitate Slow Acidification (HCl) to pH 3-4 Aqueous->Precipitate Controlled Drop Filter Filtration & Drying Precipitate->Filter

Caption: The "pH Swing" effectively removes non-acidic synthetic byproducts, preparing the material for isomer-specific crystallization.

Technical Note: Do not crash-precipitate rapidly to pH 1. Slow acidification to pH 3–4 allows the less soluble target (often the para/meta substituted isomer) to crystallize first, potentially leaving more soluble ortho-isomers in the mother liquor.

Module 3: Recrystallization (Isomer Rejection)

Crystallization is the most scalable method for removing regioisomers.

Q: Which solvent system works best for poly-halogenated benzoic acids?

A: Alcohol/Water mixtures are standard, but for this specific crowded molecule (methyl, chloro, bromo trisubstituted), Acetonitrile (ACN) or Acetic Acid often yields better isomer rejection.

Protocol 3A: The Acetonitrile Reflux

  • Suspend crude solid in Acetonitrile (5 mL per gram).

  • Heat to reflux (

    
    ). If not fully soluble, add ACN dropwise.
    
  • Cool slowly to room temperature over 4 hours.

  • Chill to

    
     for 1 hour.
    
  • Filter .

Why this works: The 5-bromo-3-chloro-2-methyl isomer has a specific crystal lattice packing that is disrupted by the 4-bromo isomer. Slow cooling excludes the "wrong-shaped" isomer from the growing lattice.

Protocol 3B: The "Displacement" Method (Toluene) If the impurity is a de-brominated precursor (3-chloro-2-methylbenzoic acid), use Toluene . The non-polar bromine atom significantly lowers solubility in cold toluene compared to the non-brominated species.

Solvent SystemTarget ImpurityYield (Typical)
Ethanol/Water (3:1) General polar impurities85-90%
Acetonitrile Regioisomers (4-Br, 6-Br)70-75%
Toluene Non-brominated precursors60-70%

Module 4: Preparative Chromatography (Polishing)

When >99.5% purity is required for API standards.

Q: I cannot separate the isomers on my Prep-HPLC.

A: You are likely overloading the column or using the wrong modifier. Halogenated benzoic acids are "sticky."

Optimized Prep-HPLC Conditions:

ParameterSettingRationale
Stationary Phase C18 (High Carbon Load) or Phenyl-HexylPhenyl phases engage with the halogenated ring electrons.
Mobile Phase A Water + 0.1% Formic Acid Keeps the acid protonated (neutral) to increase retention.
Mobile Phase B MethanolBetter selectivity for isomers than ACN.
Gradient Shallow (e.g., 60% B to 70% B over 20 min)Isomers elute close together; a steep gradient will merge them.
Loading < 10 mg per injection (on 19x150mm column)Prevent peak fronting which masks impurities.
Separation Logic Diagram

HPLC_Logic Input Impure Sample Standard Standard C18 Water/ACN Input->Standard Check Isomer Separation? Phenyl Switch to Phenyl-Hexyl Water/MeOH Check->Phenyl No (Co-elution) Success Isolate Pure Peak Check->Success Yes Standard->Check Shallow Flatten Gradient (0.5% B/min) Phenyl->Shallow Shallow->Success

Caption: Decision matrix for chromatographic separation of halogenated benzoic acid isomers.

Frequently Asked Questions (FAQs)

Q: Can I use derivatization to separate the isomers? A: Yes. If crystallization fails, convert the acid to its methyl ester (using MeOH/H2SO4). The esters often have vastly different boiling points (allowing distillation) or melting points. Once purified, hydrolyze back to the acid using LiOH in THF/Water.

Q: The solid is turning pink/brown during drying. Why? A: This indicates trace free bromine or light sensitivity.

  • Fix: Wash the wet filter cake with a dilute sodium bisulfite solution (

    
    ) before the final water wash. Dry in the dark or under vacuum at 
    
    
    
    .

Q: What is the expected pKa of this molecule? A: Approximately 2.8 – 3.2 . The ortho-methyl group exerts a steric effect that twists the carboxylate out of plane, slightly weakening the acid compared to 3-chlorobenzoic acid, but the electron-withdrawing halogens generally increase acidity.

References

  • Sielc Technologies. (n.d.). Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Today. (2014). Bromobenzoic Acids both In Vitro and In Vivo - High Temperature Liquid Chromatography. Retrieved from [Link]

  • European Patent Office. (2024). Method for Preparing 5-Bromo-2-Chloro-Benzoic Acid as Raw Material in Hypoglycemic Drug Synthesis. (Patent No.[1] EP 4 389 733 A1).[1] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Bromo-3-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of safe and effective innovation. This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-Bromo-3-chloro-2-methylbenzoic acid, a substituted aromatic carboxylic acid. While a direct experimental spectrum for this specific compound is not widely available in public databases, this guide will leverage established principles of nuclear magnetic resonance (NMR) spectroscopy and data from analogous structures to present a detailed predicted ¹H NMR analysis. Furthermore, we will compare the insights gained from ¹H NMR with those from complementary techniques such as ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy, providing a holistic analytical strategy.

The Central Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the detailed structure of organic molecules in solution.[1] ¹H NMR, in particular, provides rich information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For a molecule like this compound, ¹H NMR is indispensable for confirming the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a unique set of electronic and steric influences that govern the chemical shifts of its protons. The benzene ring has two remaining protons, and there is a methyl group and a carboxylic acid proton. Based on the principles of substituent effects on aromatic rings, we can predict the following ¹H NMR spectrum.[2]

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale for Chemical Shift
~11-13Singlet (broad)1HCarboxylic acid (-COOH)The acidic proton of a carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a characteristic downfield shift.[2]
~7.8-8.0Doublet1HAromatic H (H-6)This proton is ortho to the bromine atom and meta to the carboxylic acid and chlorine atom. The deshielding effect of the halogens and the carboxylic acid group will shift it downfield. It will appear as a doublet due to coupling with H-4.
~7.5-7.7Doublet1HAromatic H (H-4)This proton is ortho to the chlorine atom and meta to the bromine and carboxylic acid groups. It is also deshielded but likely to a slightly lesser extent than H-6. It will appear as a doublet due to coupling with H-6.
~2.5-2.7Singlet3HMethyl (-CH₃)The methyl group is attached to the aromatic ring and will appear as a singlet in a region typical for aryl methyl groups.

A Holistic Analytical Approach: Comparison with Other Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[3] For this compound, we would expect to see eight distinct signals, one for each unique carbon atom.

Key Insights from ¹³C NMR:

  • Carbonyl Carbon: A signal in the range of 165-175 ppm, characteristic of a carboxylic acid.[3]

  • Aromatic Carbons: Six distinct signals in the aromatic region (~120-150 ppm), with the carbons attached to the electronegative halogens and the carboxylic acid group appearing at lower field (more deshielded).

  • Methyl Carbon: A signal in the aliphatic region (~15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[4] For this compound (C₈H₆BrClO₂), high-resolution mass spectrometry (HRMS) would be crucial.

Key Insights from MS:

  • Molecular Ion Peak: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides a definitive confirmation of the elemental composition.[5]

  • Fragmentation Pattern: The fragmentation pattern can offer clues about the structure, for instance, the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[6][7]

Key Insights from IR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

  • C-Cl and C-Br Stretches: Absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed information on the proton framework, including chemical environment, connectivity (through coupling), and stoichiometry (through integration).Provides unambiguous structural information, especially for isomers.Requires a relatively pure sample and a suitable deuterated solvent. Can be complex to interpret for molecules with overlapping signals.
¹³C NMR Information on the carbon skeleton, including the number of unique carbons and their chemical environments.Complements ¹H NMR by providing direct information about the carbon backbone.Lower sensitivity than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight and elemental composition. Fragmentation patterns can provide structural clues.High sensitivity and specificity, especially with high-resolution instruments. Isotopic patterns are highly informative for halogenated compounds.Does not provide detailed connectivity information. Isomers can be difficult to distinguish based on mass alone.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.Fast, simple, and non-destructive. Excellent for confirming the presence of key functional groups like carbonyls and hydroxyls.Provides limited information about the overall molecular structure and connectivity. The fingerprint region can be complex to interpret.

Experimental Protocols

To ensure the acquisition of high-quality data, the following experimental protocols are recommended.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[8]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire the ¹³C NMR spectrum using a standard pulse program.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

Experimental Protocol: LC-MS
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.[1]

  • Chromatographic Separation (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.[1]

  • Mass Spectrometric Detection (MS):

    • Use an electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the carboxylic acid.

    • Acquire data in full scan mode to observe the molecular ion and its isotopic pattern.

    • Perform fragmentation analysis (MS/MS) to aid in structural confirmation.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Analytical Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation Synthesis Synthesis & Purification NMR_Prep NMR Sample Prep (CDCl3 or DMSO-d6) Synthesis->NMR_Prep MS_Prep LC-MS Sample Prep (MeOH or ACN) Synthesis->MS_Prep IR_Prep IR Sample Prep (KBr pellet or Nujol mull) Synthesis->IR_Prep H_NMR 1H NMR (Proton Framework) NMR_Prep->H_NMR C_NMR 13C NMR (Carbon Skeleton) NMR_Prep->C_NMR MS Mass Spectrometry (Molecular Weight & Formula) MS_Prep->MS IR IR Spectroscopy (Functional Groups) IR_Prep->IR Data_Analysis Combined Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Elucidation Final Structure Confirmation Data_Analysis->Structure_Elucidation

Caption: A comprehensive analytical workflow for the structural elucidation of this compound.

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. While ¹H NMR spectroscopy provides the most detailed information regarding the proton framework and substitution pattern, its findings should be corroborated by ¹³C NMR for the carbon skeleton, mass spectrometry for molecular weight and elemental formula confirmation, and IR spectroscopy for functional group identification. By integrating the data from these complementary techniques, researchers can achieve an unambiguous and confident structural assignment, a critical step in the drug development pipeline.

References

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed. (2023, April 15).
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026, January 13).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ...
  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400.
  • DSpace@MIT. (n.d.). APPENDIX 2.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives.
  • Sigma-Aldrich. (n.d.). This compound | 1540188-38-2.
  • PubChem. (n.d.). This compound (C8H6BrClO2).
  • Georg Thieme Verlag KG. (2022, August 23). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 5-Bromo-2-chlorobenzoic acid (21739-92-4) 13C NMR spectrum. Retrieved from [Link]

Sources

FTIR Characterization Guide: 5-Bromo-3-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts Focus: Structural Validation, Impurity Profiling, and Spectral Interpretation[1]

Introduction: The Analytical Challenge

5-Bromo-3-chloro-2-methylbenzoic acid (CAS 1540188-38-2) is a highly functionalized intermediate, often critical in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics. Its structural complexity—featuring a tetrasubstituted benzene ring with mixed halogens—presents a unique identification challenge.

In drug development, the primary analytical burden is not just identifying the compound, but distinguishing it from its metabolic precursors (e.g., 3-chloro-2-methylbenzoic acid) and regioisomers (e.g., 3-bromo-5-chloro isomers). This guide provides a comparative FTIR framework to validate the 1,2,3,5-substitution pattern, offering a faster, non-destructive alternative to NMR for routine process monitoring.[1]

Comparative Spectral Analysis

The following analysis contrasts the target molecule against its direct synthetic precursor. The "diagnostic shift" relies on the change in aromatic substitution patterns (loss of adjacent protons) and the introduction of the heavy bromine atom.[1]

Table 1: Diagnostic Peak Assignments & Comparison
Functional GroupVibration ModeTarget: this compoundPrecursor: 3-Chloro-2-methylbenzoic acidDifferentiation Logic (The "Smoking Gun")
Carboxylic Acid O-H Stretch2800–3200 cm⁻¹ (Broad)2800–3200 cm⁻¹ (Broad)Non-Diagnostic: Both show the characteristic "hairy beard" of carboxylic acid dimers.
Carbonyl C=O[2][3] Stretch1685–1705 cm⁻¹1680–1700 cm⁻¹Minor Shift: The electron-withdrawing Br at pos-5 may cause a slight blue shift (+5-10 cm⁻¹) in the target.
Aromatic Ring C=C Stretch1560–1600 cm⁻¹1570–1600 cm⁻¹Intensity Change: Halogenation typically increases the intensity of ring breathing modes due to dipole changes.
Substitution Pattern C-H OOP Bend 860–900 cm⁻¹ (Isolated H) 770–810 cm⁻¹ (3 Adjacent H) CRITICAL DIAGNOSTIC: The precursor has 3 adjacent protons (H4, H5, H6).[1] The target has isolated protons (H4, H6).[1] Disappearance of the ~780 cm⁻¹ band confirms bromination.
Halogen C-Cl Stretch1030–1080 cm⁻¹1030–1080 cm⁻¹Present in both.
Halogen C-Br Stretch500–650 cm⁻¹AbsentConfirmation: Appearance of low-frequency bands in the fingerprint region indicates successful bromination.

Note on C-Br Stretch: The C-Br stretching vibration often appears in the far-IR or lower fingerprint region (<650 cm⁻¹). Standard FTIR instruments (4000–400 cm⁻¹) may only capture the upper edge of this band. The primary confirmation should rely on the C-H Out-of-Plane (OOP) substitution pattern change.

Experimental Protocol: Differential Analysis Workflow

To ensure scientific integrity, do not rely on a single spectrum. Use this self-validating "Differential Analysis" protocol to confirm synthesis completion.

Methodology
  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid halogen exchange or hygroscopic effects.[1]

  • Crystal: Diamond or ZnSe (Diamond preferred for durability with abrasive crystals).[1]

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (minimum) to resolve weak overtone bands.

Step-by-Step Validation Logic
  • Baseline Acquisition: Acquire the spectrum of the starting material (3-Chloro-2-methylbenzoic acid).

  • Region of Interest (ROI) 1 - The Carbonyl: Confirm the C=O peak at ~1690 cm⁻¹.[3] If this is absent or shifted to >1730 cm⁻¹, you may have an ester impurity (incomplete hydrolysis).

  • Region of Interest (ROI) 2 - The Fingerprint (700-900 cm⁻¹):

    • Observation: Look for the loss of the strong peak at ~780 cm⁻¹ (characteristic of the 1,2,3-trisubstituted ring of the starting material).[1]

    • Validation: Look for the emergence of medium-intensity peaks between 860–900 cm⁻¹. These correspond to the isolated H atoms at positions 4 and 6, created by placing the Bromine at position 5.[1]

  • Region of Interest (ROI) 3 - The Methyl Group: Confirm the aliphatic C-H stretches just below 3000 cm⁻¹ (approx 2920/2850 cm⁻¹) remain intact, verifying the methyl group was not oxidized.[1]

Visualization: Logic Flow for Identification

The following diagram illustrates the decision tree for validating the product using FTIR data.

FTIR_Logic Start Unknown Sample Spectrum Check_CO Check C=O Region (1680-1710 cm⁻¹) Start->Check_CO Is_Acid Strong Peak Present? Check_CO->Is_Acid Check_FP Analyze Fingerprint (700-900 cm⁻¹) Is_Acid->Check_FP Yes (Acid) Result_Ester Ester Impurity Detected (Check Hydrolysis) Is_Acid->Result_Ester No (Shifted >1730) Pattern_Type Pattern Type? Check_FP->Pattern_Type Result_SM Starting Material Identified (3-Chloro-2-methylbenzoic acid) Pattern_Type->Result_SM Strong Peak ~780 cm⁻¹ (3 Adj. Protons) Result_Prod Target Product Confirmed (this compound) Pattern_Type->Result_Prod Peaks ~860-900 cm⁻¹ (Isolated Protons)

Caption: Decision tree for distinguishing the target 5-bromo compound from its non-brominated precursor based on substitution patterns.

Technical Discussion: The Halogen Effect

Understanding the causality of spectral shifts builds trust in the data.

  • Inductive Effect (-I): The introduction of Bromine at position 5 exerts an inductive withdrawal of electron density. While less electronegative than Chlorine, its presence on the ring slightly stiffens the C=O bond of the carboxylic acid (via the conjugated system), potentially shifting the carbonyl peak to a higher wavenumber compared to the precursor.[1]

  • Mass Effect (Reduced Mass): The C-Br bond is significantly heavier than the C-H bond it replaces. This drastically lowers the frequency of that specific bond vibration into the far-IR (<600 cm⁻¹). However, the skeletal vibrations of the benzene ring (ring breathing) are also affected, often resulting in band splitting or intensity changes in the 1450–1600 cm⁻¹ region [1].

  • Steric Crowding: The "3-chloro-2-methyl" motif is sterically crowded. The addition of Bromine at position 5 is relatively unhindered, but it locks the ring conformation. This rigidity can sharpen the spectral bands compared to more flexible isomers.

Impurity Profiling: The "Regioisomer Trap"

A common synthetic pitfall is the formation of 3-bromo-5-chloro-2-methylbenzoic acid (if the starting material was different or halogen migration occurred).

  • Differentiation: Both isomers have isolated protons (meta-substitution). However, the specific position of the Cl vs. Br affects the "fingerprint" frequencies.[1]

  • Solution: While FTIR can suggest a difference, HPLC or NMR is required to definitively distinguish between these specific regioisomers due to their nearly identical dipole moments and vibrational modes.[1] FTIR is best used to confirm bromination success (Precursor vs. Product), not regioselectivity (Isomer A vs. Isomer B).[1]

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectra of Halogenated Benzoic Acids." NIST Chemistry WebBook, SRD 69. [Link][1]

  • PubChem. "Compound Summary: this compound."[4] National Library of Medicine. [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach."[1] Encyclopedia of Analytical Chemistry, R.A.[1] Meyers (Ed.), pp. 10815-10837. John Wiley & Sons Ltd, 2000. (Standard reference for C-H OOP assignments).

Sources

A Comparative Guide to Elemental Analysis and Purity Verification Standards for 5-Bromo-3-chloro-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredient (API) intermediates is not a procedural formality—it is the bedrock of regulatory success and product safety. The compound 5-Bromo-3-chloro-2-methylbenzoic acid (C₈H₆BrClO₂), a key building block in pharmaceutical synthesis, demands a rigorous, multi-faceted analytical approach to confirm its identity, elemental composition, and purity.

This guide provides an in-depth comparison of analytical standards for this specific molecule. We will move beyond simplistic protocol listings to explain the causality behind methodological choices, emphasizing the necessity of orthogonal techniques to construct a self-validating and trustworthy analytical dossier.

The Foundational Standard: Theoretical Elemental Composition

Before any analysis begins, the theoretical elemental composition, derived from the molecular formula C₈H₆BrClO₂, serves as the absolute benchmark against which all experimental results are measured.

ElementAtomic Weight (amu)Molar Contribution ( g/mol )Percentage (%)
Carbon (C)12.01196.08838.51%
Hydrogen (H)1.0086.0482.42%
Bromine (Br)79.90479.90432.03%
Chlorine (Cl)35.45335.45314.21%
Oxygen (O)15.99931.99812.83%
Total 249.491 100.00%

Note: Oxygen is typically determined by difference and is not directly measured in standard elemental analysis.

The Orthogonal Approach: A Strategy for Self-Validation

Relying on a single analytical technique is insufficient for comprehensive quality control. A robust characterization strategy employs orthogonal methods—techniques that measure the same attribute through different physical or chemical principles. This approach ensures that the analytical results are not an artifact of a single method's limitations and provides a more complete, trustworthy picture of the material's quality.[1][2] For an API intermediate, this involves verifying both the elemental makeup (what it's made of) and its purity (what it's not contaminated with).

Caption: Orthogonal workflow for comprehensive quality assessment.

Part 1: Elemental Composition Verification

The first objective is to confirm that the empirical formula matches the theoretical composition. For halogenated compounds, this requires specialized techniques beyond standard CHN analysis. Combustion-based methods are the gold standard for converting organically bound elements into a detectable inorganic form.[3][4]

Comparison of Halogen Determination Methods

The critical step is the accurate quantification of bromine and chlorine. While classic titration methods are reliable, modern chromatographic techniques offer superior performance.

ParameterCombustion with Argentometric TitrationCombustion-Ion Chromatography (CIC)
Principle Sample is combusted, halogens are absorbed and converted to halide ions (Cl⁻, Br⁻). Total halides are then titrated with silver nitrate (AgNO₃).[3]Sample is combusted, and the resulting gases are absorbed into a solution. This solution is injected into an ion chromatograph to separate and quantify each halide ion individually.[5][6]
Specificity Moderate. Titrates total halides together. Speciation of Cl and Br requires separate, more complex procedures.[7]High. Chromatographic separation provides distinct, quantifiable peaks for chloride, bromide, and other ions in a single run.[8]
Sensitivity Milligram-level (typically requires 2-7 mg of sample).[3]Microgram to nanogram-level. Highly sensitive.[5]
Throughput Lower. Manual titration step can be time-consuming.Higher. Fully automatable from combustion to detection.[9]
Interferences Other species that can react with silver ions can interfere if not properly managed.Co-eluting ions can interfere, but this is well-controlled with modern IC columns and gradient elution.
Recommendation A robust, classic method suitable for confirmation when modern equipment is unavailable.The preferred standard for its high specificity, sensitivity, and efficiency, providing unambiguous quantification of both chlorine and bromine.[5][6]
Experimental Protocol: Halogen Determination by Combustion-Ion Chromatography (CIC)

This protocol outlines the standard workflow for determining the bromine and chlorine content in this compound.

1. System Preparation & Calibration:

  • Prepare an aqueous absorption solution (e.g., sodium thiosulfate solution) to trap the halogenated gases post-combustion.[8]

  • Calibrate the Ion Chromatograph (IC) system using certified standards for chloride (Cl⁻) and bromide (Br⁻) to generate a multi-point calibration curve.

2. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of the this compound solid sample into a ceramic or quartz combustion boat.

3. Combustion:

  • Place the sample boat into the autosampler of the combustion furnace unit.

  • Initiate the sequence. The sample is introduced into the furnace, which is heated to >950°C in an oxygen-rich environment.[9]

  • The organic material undergoes pyrohydrolytic combustion, converting C to CO₂, H to H₂O, and the organically bound Br and Cl to HBr and HCl gas.

4. Gas Absorption:

  • A stream of argon gas carries the combustion products from the furnace into an absorption module.[9]

  • The HBr and HCl gases are quantitatively trapped in the absorption solution, forming bromide and chloride ions.

5. Ion Chromatography Analysis:

  • An aliquot of the absorption solution is automatically injected into the IC system.

  • The sample flows through an anion-exchange column, which separates the bromide and chloride ions based on their affinity for the stationary phase.

  • The separated ions pass through a suppressed conductivity detector, which generates a signal proportional to the concentration of each ion.

6. Data Analysis:

  • The software integrates the area under the chloride and bromide peaks.

  • Using the calibration curve, the concentration of each ion in the absorption solution is calculated.

  • Based on the initial sample weight, the final weight percentages (%w/w) of chlorine and bromine in the original solid are determined and compared against the theoretical values.

Caption: Workflow for Halogen Analysis by CIC.

Part 2: Purity Determination and Impurity Profiling

Elemental analysis confirms the correct atoms are present in the right ratios, but it cannot detect impurities. Purity assessment is crucial for ensuring the safety and efficacy of the final drug product.[10] High-Performance Liquid Chromatography (HPLC) is the industry standard for this task.[11][12]

Comparison of Purity Assessment Methods

An HPLC method provides a high-resolution separation of the main compound from process-related impurities and degradation products. For ultimate confidence, Quantitative NMR (qNMR) offers an excellent orthogonal validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically by UV absorbance.[12]Provides a spectrum where the integral of a signal is directly proportional to the number of protons giving rise to it. By comparing the integral of the analyte to a certified internal standard of known concentration, an absolute purity can be determined.[2]
Primary Use Gold standard for purity determination and impurity profiling. Can detect and quantify impurities down to very low levels (e.g., <0.1%).[10][11]Orthogonal method for absolute purity determination. Excellent for confirming the structure of the main component and identifying major impurities.[2]
Quantitation Relative. Purity is often calculated as Area % (Area of Main Peak / Total Area of All Peaks). Can be made absolute with a certified reference standard.Absolute. Requires a high-purity internal standard. Purity is calculated based on the molar ratio of the analyte to the standard.
Strengths Extremely high sensitivity and resolving power for complex mixtures. Well-established and universally accepted by regulatory agencies.[12]Universal detection for proton-containing molecules. Not dependent on a chromophore. Provides structural information simultaneously. Can quantify non-UV active impurities (e.g., water, residual solvents) that are invisible to HPLC-UV.[2]
Limitations Requires that all impurities are eluted and have a response at the detection wavelength. Co-eluting impurities can lead to inaccurate results.Lower sensitivity compared to HPLC. Requires a more concentrated sample and can be complex for molecules with overlapping signals.
Recommendation The primary standard for release testing and stability studies. The method must be validated for specificity, linearity, accuracy, and precision.A highly recommended orthogonal method to validate the primary HPLC purity result and provide a higher level of analytical certainty.
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC-UV

This protocol describes a typical setup for assessing the purity of this compound.

1. System and Mobile Phase Preparation:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detector Wavelength: Determined by a UV scan of the compound; likely in the 220-250 nm range.

2. Standard and Sample Preparation:

  • Solvent (Diluent): A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: Ramp from 30% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Return to 30% B

    • 18.1-22 min: Equilibrate at 30% B

4. Data Analysis:

  • Run a blank (diluent), followed by the reference standard and then the sample.

  • Integrate all peaks in the sample chromatogram.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of the main peak / Sum of the areas of all peaks) x 100

  • Identify any impurities by their relative retention time (RRT) compared to the main peak. Quantify them against the main peak or a dedicated impurity standard if available.

Conclusion: Establishing a Complete Analytical Standard

The elemental analysis of this compound is a critical component of its quality control, but it is only one piece of the puzzle. A truly robust and defensible analytical standard, suitable for the rigorous demands of pharmaceutical development, is built on a foundation of orthogonal data.

The definitive elemental composition must be confirmed by a high-specificity technique like Combustion-Ion Chromatography , which provides unambiguous quantification of both bromine and chlorine. This foundational data must then be complemented by high-resolution purity and impurity profiling, for which a validated HPLC-UV method is the primary standard. The trustworthiness of this purity value is significantly enhanced when confirmed by an orthogonal method like Quantitative NMR . Together, these methods provide a self-validating system that ensures the identity, strength, quality, and purity of this critical intermediate, paving the way for successful and compliant drug development.

References

  • Title: VOLUMETRIC DETERMINATION OF CHLORINE AND BROMINE IN ORGANIC COMPOUNDS Source: Industrial & Engineering Chemistry Analytical Edition URL: [Link]

  • Title: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion Source: ASTM International URL: [Link]

  • Title: Determination of Extractable Organic Chlorine and Bromine by Probe Injection Dual-Microplasma Atomic Emission Spectrometry Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography Source: Journal of Chromatography A - PubMed URL: [Link]

  • Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL: [Link]

  • Title: SPECIATED AOX ANALYSIS BY COMBUSTION IC Source: Trace Elemental Instruments URL: [Link]

  • Title: Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography Source: ResearchGate URL: [Link]

  • Title: Cl/Br - Mikroanalytisches Laboratorium Source: Kolbe GmbH URL: [Link]

  • Title: Determination of bromine in organic compounds by high-performance liquid chromatography Source: PubMed URL: [Link]

  • Title: How to analyze AOF and AOX by combustion ion chromatography (CIC) Source: Metrohm - YouTube URL: [Link]

  • Title: Determination of adsorbable organic halogens in surface water samples by combustion-microcoulometry versus combustion-ion chromatography titration Source: PubMed URL: [Link]

  • Title: Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing Source: Robertson Microlit Laboratories URL: [Link]

  • Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance Source: Biotech Spain URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: ALWSCI Technologies URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-3-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Context

5-Bromo-3-chloro-2-methylbenzoic acid (CAS: 1540188-38-2) is a highly functionalized halogenated aromatic building block, frequently utilized in the synthesis of KRAS inhibitors and other oncology targets.[1][2][3][4][5][6][7] While often classified as a "Warning" level irritant (GHS), its specific halogenation pattern (Bromine/Chlorine) increases its lipophilicity, potentially enhancing skin absorption compared to simple benzoic acid.[1]

This guide moves beyond the generic SDS. It addresses the solid-state handling risks (dust inhalation) and the solvated risks (enhanced permeation), ensuring your synthesis yields are not compromised by contamination or personnel exposure.[1][2]

Part 1: Hazard Analysis & Causality

Why we choose specific PPE for this compound.

The primary risks associated with this compound stem from its physical state (fine powder) and its chemical functionality (acidic organic halide).[1][2]

Hazard ClassGHS CodeMechanism of ActionOperational Implication
Acute Toxicity (Oral) H302 Systemic absorption via ingestion.[1][2][8]Strict Hygiene: No glove-to-face contact; wash hands immediately after doffing.[1]
Skin Irritation H315 Acidic protons (

) react with dermal moisture; halogens increase lipid solubility.[2]
Barrier Integrity: Standard latex is insufficient due to poor chemical resistance against organic halides.[2]
Eye Irritation H319 Mechanical abrasion (dust) + chemical acidity.[2]Seal Required: Safety glasses are minimum; goggles required if dust generation is uncontrolled.[2]
STOT SE 3 H335 Respiratory tract irritation.[2][7][8]Engineering Control: Handling outside a fume hood is prohibited.

Part 2: PPE Technical Specifications

The "Self-Validating" Safety System.

Hand Protection: The Nitrile Imperative

Recommendation: 100% Nitrile (Minimum thickness: 0.11 mm / 4-5 mil).[1][2] Scientific Rationale: Natural rubber (latex) is permeable to many organic acids and degrades rapidly when exposed to halogenated compounds.[2] Nitrile provides superior chemical resistance and immediate visual evidence (puckering/swelling) if compromised.[1]

  • Dry Handling: Single nitrile glove.

  • Wet Handling (Solvated in DCM/DMSO): Double gloving is mandatory.[1] The solvent acts as a carrier, transporting the benzoic acid derivative through the glove material.

    • Inner Layer: 4 mil Nitrile (high dexterity).[1]

    • Outer Layer: 5-8 mil Nitrile or laminate (chemical barrier).[1]

Respiratory Protection: Engineering First

Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2] Secondary (If hood unavailable/maintenance): NIOSH-approved N95 or P100 particulate respirator.[1]

  • Note: Surgical masks provide zero protection against chemical dust.

Ocular Protection

Standard: ANSI Z87.1 Chemical Splash Goggles.[2]

  • Why: As a fine powder, static electricity often causes "fly-away" particles.[1][2] Goggles seal the eyes from airborne dust that safety glasses (with gaps) cannot stop.[1]

Part 3: Decision Logic & Workflow

PPE Selection Decision Matrix

This logic gate ensures you match protection to the specific state of the chemical.[2]

PPE_Decision_Tree Start Start: Handling this compound State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Weighing/Transfer Solution Dissolved (e.g., in DMSO/DCM) State_Check->Solution Reaction/Workup Solid_PPE PPE Protocol A (Dry): 1. Single Nitrile Gloves (4 mil) 2. Splash Goggles 3. Lab Coat + Fume Hood Solid->Solid_PPE Solution_PPE PPE Protocol B (Wet): 1. Double Nitrile Gloves (Inner 4mil, Outer 8mil) 2. Splash Goggles 3. Lab Coat + Fume Hood 4. Check Solvent Breakthrough Time Solution->Solution_PPE

Figure 1: PPE Selection Logic based on physical state.[1][2][4] Note the increased glove requirement for solvated states.

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Minimize static-induced dust dispersion.[1][2]

  • Preparation:

    • Place an anti-static gun or ionizer inside the fume hood.

    • Line the balance area with a disposable absorbent pad (black/dark color preferred to visualize white powder spills).[1]

  • PPE Donning:

    • Don Nitrile gloves (tuck lab coat cuffs inside gloves).[1]

    • Don Goggles.[9]

  • The Transfer:

    • Open the container only inside the hood.

    • Use a disposable spatula . Metal spatulas can generate static charge; plastic/wood is preferred for this specific powder.[1]

    • Technique: Do not pour.[10] Transfer small aliquots. If powder adheres to the spatula due to static, use the anti-static gun.

  • Decontamination:

    • Wipe the exterior of the reagent bottle with a dry Kimwipe before removing it from the hood.

    • Dispose of the Kimwipe as solid hazardous waste.

Protocol B: Spill Response (Dry Powder)

Never use wet paper towels on a large powder spill—it creates a corrosive slurry that is harder to contain.[1][2]

Spill_Response Spill Spill Detected Isolate 1. Evacuate Area 2. Post Signage Spill->Isolate Assess Assess Quantity Isolate->Assess Small < 500mg (Inside Hood) Assess->Small Large > 500mg (or Outside Hood) Assess->Large Clean_Small 1. Cover with dry pad 2. Wipe gently (Centripetal) 3. Bag as HazWaste Small->Clean_Small Clean_Large 1. Do NOT sweep (Dust risk) 2. Use HEPA Vacuum 3. Neutralize surface (Bicarb) Large->Clean_Large

Figure 2: Workflow for responding to dry powder spills. Emphasis is placed on preventing aerosolization.[6]

Part 5: Disposal Strategy

Compliance and Environmental Stewardship.

This compound contains both Bromine and Chlorine.[2] It cannot be disposed of in standard organic waste streams if your facility separates halogenated vs. non-halogenated waste (due to incineration temperatures and cost).

  • Solid Waste: Collect in a container labeled "Solid Waste - Halogenated Organics." [1][2]

  • Liquid Waste (Mother Liquor): Dispose in "Halogenated Organic Solvents" carboy.[2]

    • Critical: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as halogen gas evolution may occur.[1]

  • Container Rinsing: Triple rinse the empty reagent bottle with Acetone or DCM.[2] Add rinsate to the Halogenated Liquid Waste stream. Deface the label and recycle the glass.

References

  • PubChem. (2025).[1][8] this compound (Compound).[1][3][7][11] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link][1]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.